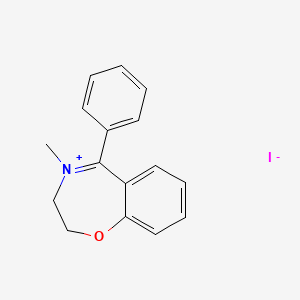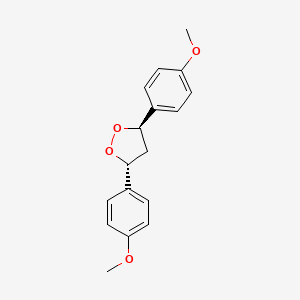
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is a chemical compound characterized by the presence of two 4-methoxyphenyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxolane precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the dioxolane ring. Common solvents used in this synthesis include dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dioxolane ring and methoxyphenyl groups enable it to bind to active sites and modulate biological activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-bis(4-hydroxyphenyl)dioxolane: Similar structure but with hydroxy groups instead of methoxy groups.
(3R,5R)-3,5-bis(4-chlorophenyl)dioxolane: Contains chlorophenyl groups instead of methoxyphenyl groups.
(3R,5R)-3,5-bis(4-nitrophenyl)dioxolane: Features nitrophenyl groups instead of methoxyphenyl groups.
Uniqueness
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is unique due to its methoxy groups, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
86396-67-0 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane |
InChI |
InChI=1S/C17H18O4/c1-18-14-7-3-12(4-8-14)16-11-17(21-20-16)13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3/t16-,17-/m1/s1 |
InChI Key |
BVEQKFFAVXURFC-IAGOWNOFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@@H](OO2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(OO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


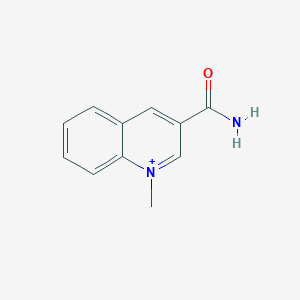
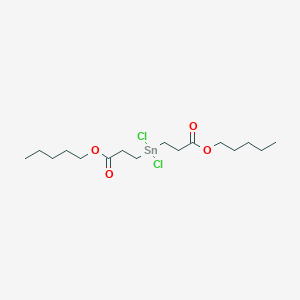
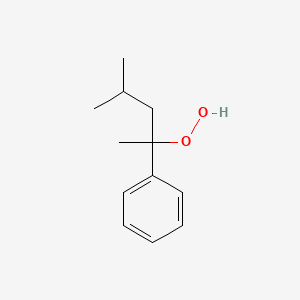
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
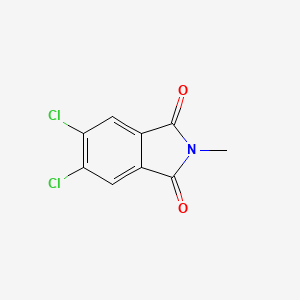
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
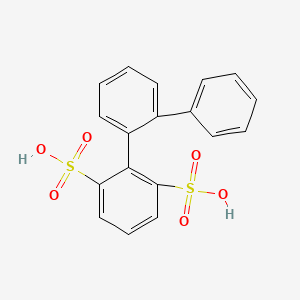
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
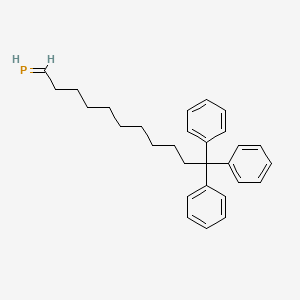
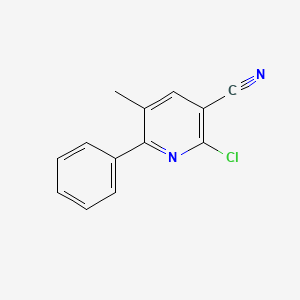
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
